N-Desmethylclozapine-d8 hydrochloride
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Overview
Description
N-Desmethylclozapine-d8 hydrochloride is a deuterium-labeled version of N-Desmethylclozapine hydrochloride, which is a major active metabolite of the atypical antipsychotic agent Clozapine . This compound is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylclozapine-d8 hydrochloride involves the deuteration of N-Desmethylclozapine hydrochloride. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethylclozapine-d8 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can yield fully hydrogenated products .
Scientific Research Applications
N-Desmethylclozapine-d8 hydrochloride is widely used in scientific research for various applications, including:
Mechanism of Action
N-Desmethylclozapine-d8 hydrochloride exerts its effects by acting as a potent, allosteric, and partial agonist of M1 muscarinic receptors. It potentiates hippocampal N-methyl-D-aspartate (NMDA) receptor currents through M1 receptor activation . Additionally, it acts as a δ-opioid agonist . These actions contribute to its pharmacological effects, including the modulation of neurotransmitter release and enhancement of cognitive functions .
Comparison with Similar Compounds
N-Desmethylclozapine-d8 hydrochloride is similar to other deuterium-labeled compounds used in scientific research. Some similar compounds include:
N-Desmethylclozapine hydrochloride: The non-deuterated version of the compound.
Clozapine: The parent compound from which N-Desmethylclozapine is derived.
Norclozapine: Another name for N-Desmethylclozapine.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more accurate quantitation in pharmacokinetic studies .
Properties
Molecular Formula |
C17H18Cl2N4 |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;hydrochloride |
InChI |
InChI=1S/C17H17ClN4.ClH/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15;/h1-6,11,19-20H,7-10H2;1H/i7D2,8D2,9D2,10D2; |
InChI Key |
BZUSJYSTHWCMAS-SJEKSWIZSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl |
Origin of Product |
United States |
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